molecular formula C9H7N3O4 B1313876 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-18-6

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1313876
CAS RN: 59128-18-6
M. Wt: 221.17 g/mol
InChI Key: VWKQCRUKPBJKEK-UHFFFAOYSA-N
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Description

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 59128-18-6 and a molecular weight of 221.17 . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14) . This indicates that the compound has a nitro group attached to the imidazo[1,2-a]pyridine ring and an acetic acid group attached to the imidazo ring.


Physical And Chemical Properties Analysis

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research on imidazo[1,2-a]pyridine derivatives, like those involving acetic acid variants, focuses on their synthesis and the examination of their structural properties. For example, studies have detailed the preparation of imidazo[1,2-a]pyridine derivatives through various synthetic pathways, offering insights into regioselective formations and the molecular conformations of these products. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Chui et al., 2004).

Degradation and Reactivity

Further investigations have delved into the degradation processes of cobaloximes to imidazo[1,2-a]pyridine derivatives, revealing the pathways and structural transformations these compounds undergo under specific conditions. Such studies are pivotal for drug development and designing novel compounds with enhanced stability and efficacy (Alcock et al., 1975).

Cyclization and Derivative Formation

Research on the cyclization of thioacetic acids to thiazolo and imidazo[1,2-a]pyridine derivatives illustrates the diverse potential of these compounds in synthesizing new chemical entities. These processes are instrumental in creating novel molecules with potential pharmacological activities, highlighting the importance of imidazo[1,2-a]pyridine frameworks in drug discovery (Tanaka et al., 1981).

Fluorescent Properties and Applications

Some derivatives of imidazo[1,2-a]pyridine exhibit unique fluorescent properties, influenced by various substituents and solvents. These properties are of interest for developing new materials and sensors, as well as in biological imaging applications. The modulation of fluorescence through chemical modification demonstrates the versatility of imidazo[1,2-a]pyridine derivatives for scientific and technological applications (Verdasco et al., 1995).

Safety And Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQCRUKPBJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264223
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS RN

59128-18-6
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59128-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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